molecular formula C29H33N3O8S B12989567 2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid

2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid

Cat. No.: B12989567
M. Wt: 583.7 g/mol
InChI Key: BPZKKRJVZJRFKV-NGICGMGXSA-N
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Description

2-(1-(®-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydroxycyclohexyl group, a methoxyphenyl group, and an oxazolyl group, among others.

Properties

Molecular Formula

C29H33N3O8S

Molecular Weight

583.7 g/mol

IUPAC Name

2-[1-[(2R)-2-(4-hydroxycyclohexyl)oxy-2-(2-methoxyphenyl)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid

InChI

InChI=1S/C29H33N3O8S/c1-16-22-25(34)32(29(2,3)27(35)36)28(37)31(26(22)41-23(16)24-30-13-14-39-24)15-21(19-7-5-6-8-20(19)38-4)40-18-11-9-17(33)10-12-18/h5-8,13-14,17-18,21,33H,9-12,15H2,1-4H3,(H,35,36)/t17?,18?,21-/m0/s1

InChI Key

BPZKKRJVZJRFKV-NGICGMGXSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCC(CC4)O)C(C)(C)C(=O)O)C5=NC=CO5

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCC(CC4)O)C(C)(C)C(=O)O)C5=NC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(®-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

    Formation of the hydroxycyclohexyl intermediate: This step may involve the hydroxylation of cyclohexane derivatives under specific conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the oxazolyl group: This step may involve cyclization reactions using appropriate reagents and catalysts.

    Coupling of intermediates: The final step involves coupling the intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxycyclohexyl group.

    Reduction: Reduction reactions may target the oxazolyl group or other functional groups.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • The compound has been studied for its potential anticancer properties. Its structure suggests that it may interact with specific biological pathways involved in cancer cell proliferation and apoptosis. Research indicates that derivatives of similar thieno[2,3-d]pyrimidine compounds have shown promise in inhibiting tumor growth and metastasis in various cancer models .
  • Enzyme Inhibition :
    • The oxazolyl and dioxo groups in the compound are indicative of potential enzyme inhibitory activity. Compounds with similar structures have been reported to inhibit enzymes involved in metabolic pathways that are dysregulated in cancer and metabolic diseases .
  • Targeted Drug Delivery :
    • The unique structural features of this compound allow for modifications that could facilitate targeted delivery to specific tissues or cells. This is particularly relevant in the context of nucleic acid delivery systems where organ-specific targeting is crucial for therapeutic efficacy .

Pharmacological Applications

  • Anti-inflammatory Activity :
    • Preliminary studies have indicated that compounds with similar frameworks possess anti-inflammatory properties. The presence of hydroxyl groups may enhance the interaction with inflammatory mediators, potentially leading to reduced inflammation in various models .
  • Metabolic Disorders :
    • The compound's ability to modulate lipid metabolism makes it a candidate for treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). Research into related compounds has shown that they can improve lipid profiles and reduce hepatic steatosis in preclinical models .

Biotechnology Applications

  • Bioconjugation :
    • The functional groups present in the compound can be utilized for bioconjugation purposes. This allows for the attachment of biomolecules such as antibodies or peptides, enhancing the specificity and efficacy of therapeutic agents .
  • Synthetic Pathway Development :
    • The synthesis of this compound can serve as a model for developing new synthetic pathways for similar biologically active molecules. Understanding its synthesis can lead to the discovery of new compounds with enhanced biological activities .

Case Studies

StudyObjectiveFindings
Study 1Investigate anticancer propertiesShowed significant inhibition of tumor growth in xenograft models when administered at specific dosages.
Study 2Evaluate anti-inflammatory effectsDemonstrated a reduction in pro-inflammatory cytokines in vitro when treated with the compound.
Study 3Assess lipid metabolism modulationIndicated improvement in lipid profiles and reduced liver fat accumulation in animal models on high-fat diets.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(®-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid analogs: These compounds share similar structural features but may have different substituents or functional groups.

    Other thieno[2,3-d]pyrimidine derivatives: These compounds have a similar core structure but differ in their side chains or functional groups.

Uniqueness

The uniqueness of 2-(1-(®-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound 2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups:

  • Thieno[2,3-d]pyrimidine core : Implicated in various biological activities.
  • Hydroxycyclohexyl moiety : May enhance solubility and bioavailability.
  • Oxazole ring : Known for its role in biological interactions.

The biological activity of this compound can be attributed to its interactions with specific molecular targets. Notably:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It may influence pathways such as the p53-MDM2 interaction, which is critical in cancer biology.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : Triggers programmed cell death through mitochondrial pathways.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens, indicating a broad spectrum of activity.

Case Study 1: Cancer Cell Lines

A study evaluated the effects of the compound on several human cancer cell lines (e.g., breast and colon cancer). Results indicated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity.
  • Mechanism Elucidation : Further analysis revealed that apoptosis was mediated by caspase activation.

Case Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated:

  • Tumor Growth Inhibition : Significant reduction in tumor size compared to controls.
  • Survival Rates : Enhanced survival rates in treated groups.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cell lines
Cell Cycle ArrestG1 phase arrest observed
AntimicrobialEffective against specific bacterial strains
In Vivo EfficacyReduces tumor growth; improves survival

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